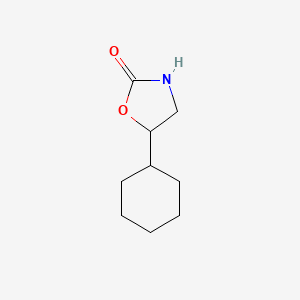

5-cyclohexyloxazolidin-2-one

Description

Overview of Oxazolidinone Heterocycles in Contemporary Chemical Research

Oxazolidinones are a class of five-membered heterocyclic compounds that feature both a nitrogen and an oxygen atom in the ring. nih.gov The 2-oxazolidinone (B127357) isomer, characterized by a carbonyl group at the second position, is the most extensively studied member of this family in the realm of drug discovery. nih.govresearchgate.net This scaffold is a key component in a variety of biologically active molecules. researchgate.net

The significance of oxazolidinones in medicinal chemistry is vast, with derivatives showing promise in a wide array of therapeutic areas. These include antibacterial, antituberculosis, anticancer, anti-inflammatory, and neurological applications. researchgate.net Their prominence was firmly established with the clinical success of linezolid, the first FDA-approved oxazolidinone-class antibiotic, which is effective against multi-drug resistant Gram-positive bacteria. nih.govnih.gov The unique mechanism of action, which involves the inhibition of the initiation step of bacterial protein synthesis, has made this class particularly valuable. Beyond their medicinal roles, chiral oxazolidinones serve as powerful auxiliaries in asymmetric synthesis, enabling the stereoselective formation of complex molecules. nih.gov

Rationale for Investigating 5-Cyclohexyloxazolidin-2-one within Medicinal and Organic Chemistry

The rationale for investigating the 5-cyclohexyl variant specifically can be broken down into several key points:

Modulation of Physicochemical Properties: The cyclohexyl group is a non-polar, bulky, and lipophilic moiety. Its introduction at the 5-position can significantly alter the compound's solubility, lipophilicity (LogP), and ability to cross biological membranes, which are crucial parameters for drug candidates. For instance, the related compound 5-(Chloromethyl)-3-cyclohexyl-oxazolidin-2-one is noted for its high lipophilicity.

Probing Structure-Activity Relationships (SAR): In medicinal chemistry, systematically altering substituents is a fundamental strategy to understand how a molecule interacts with its biological target. The synthesis and evaluation of 5-cyclohexyloxazolidin-2-one and its analogues contribute to the broader understanding of SAR for this class of compounds. nih.gov Research on other 5-substituted oxazolidinones has shown that this position is critical for activity. While the C-5-acetamidomethyl group was once considered essential for optimal antimicrobial activity, subsequent studies have identified other groups, such as triazoles, that also confer potent antibacterial properties. nih.gov

Exploring New Biological Activities: The introduction of a cyclohexyl group could orient the molecule within a protein's binding site in a unique way, potentially leading to novel biological activities. For example, various 5-substituted oxazolidinones have been explored for central nervous system depressant activity. acs.org Furthermore, derivatives such as 5-(4-benzhydryl-piperazin-1-ylmethyl)-3-cyclohexyl-oxazolidin-2-one have been investigated as modulators for the 5-hydroxytryptamine receptor 2b, highlighting the versatility of the cyclohexyl-oxazolidinone scaffold. google.com

Synthetic Intermediate: This compound can serve as a valuable building block for the synthesis of more complex molecules. The oxazolidinone ring itself is a stable and versatile scaffold that can be further functionalized.

Vendor information suggests that 5-cyclohexyloxazolidin-2-one and its analogs are noted for their potential as antibacterial agents, acting through the inhibition of bacterial protein synthesis. smolecule.com

Structural Classification and General Reactivity Trends of Substituted Oxazolidinones

Oxazolidinones are structurally classified based on the substitution patterns on the heterocyclic ring. They are isomers of other five-membered rings containing nitrogen and oxygen, and the nomenclature (e.g., 2-oxazolidinone) specifies the position of the carbonyl group. nih.gov The core reactivity of 2-oxazolidinones is influenced by the amide, carbamate (B1207046), and ether functionalities inherent in their structure.

General reactivity trends include:

N-Functionalization: The nitrogen atom (N-3) is a common site for modification. It can be readily acylated or alkylated, a key step in the synthesis of Evans auxiliaries and many medicinal agents like linezolid.

Reactions at the C-5 Position: The 5-position is a critical handle for introducing diversity. For example, a 5-(chloromethyl) group is a reactive electrophile that can undergo nucleophilic substitution reactions to introduce a wide variety of functional groups. This allows for the synthesis of extensive libraries of compounds for biological screening.

Ring Stability and Bioisosterism: The 2-oxazolidinone ring is considered a bioisostere of functional groups like amides and carbamates. Its cyclic nature generally confers greater metabolic and chemical stability compared to acyclic counterparts, which are more susceptible to hydrolysis. nih.gov The carbonyl oxygen of the oxazolidinone ring is also an important hydrogen bond acceptor, crucial for its interaction with biological targets. nih.gov

The general synthesis of 5-substituted oxazolidinones often involves the cyclization of amino alcohols with phosgene (B1210022) equivalents or the reaction of epoxides with isocyanates. For instance, the synthesis of a related compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one, can be achieved by reacting the corresponding phenyl isocyanate with an epihalohydrin.

Data Tables

Table 1: Physicochemical Properties of 5-Cyclohexyloxazolidin-2-one

| Property | Value |

| CAS Number | 1000374-94-6 |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

Data sourced from publicly available chemical databases.

Table 2: Comparison of Selected Substituted Oxazolidinones

| Compound Name | Molecular Formula | Key Structural Difference from Parent | Investigated Application/Property |

| 5-Cyclohexyloxazolidin-2-one | C₉H₁₅NO₂ | - | Potential Antibacterial smolecule.com |

| Linezolid | C₁₆H₂₀FN₃O₄ | N-Aryl and C-5 acetamidomethyl substitution | Antibacterial nih.govnih.gov |

| 5-(Chloromethyl)-3-cyclohexyl-oxazolidin-2-one | C₁₀H₁₆ClNO₂ | N-Cyclohexyl and C-5 chloromethyl substitution | High Lipophilicity |

| 5-(4-Benzhydryl-piperazin-1-ylmethyl)-3-cyclohexyl-oxazolidin-2-one | C₃₁H₄₃N₃O₂ | N-Cyclohexyl and complex C-5 substitution | 5-HT₂B Receptor Modulation google.com |

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACCQUACLBKOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Cyclohexyloxazolidin 2 One and Its Analogues

Conventional and Emerging Synthetic Routes to the Oxazolidinone Core

The fundamental structure of oxazolidin-2-ones can be assembled through several established and developing chemical pathways. These methods often involve the cyclization of precursor molecules containing the necessary nitrogen and oxygen functionalities.

Microwave-Assisted Synthesis Approaches from Precursors

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. oatext.com This technology has been effectively applied to the synthesis of oxazolidin-2-ones.

A notable application of microwave irradiation is in the synthesis of 4-substituted oxazolidin-2-ones from the corresponding β-amino alcohols. nih.gov For instance, the reaction of amino alcohols with diethyl carbonate in the presence of a base like sodium methoxide (B1231860) or potassium carbonate can be significantly expedited under microwave conditions, with temperatures ranging from 125–135 °C. nih.gov This method provides a rapid and efficient route to these valuable chiral auxiliaries. nih.gov

Furthermore, microwave assistance has been utilized in one-pot, one-step cyclization-methylation reactions of amino alcohols using dimethyl carbonate, which acts as both a carbonylating and methylating agent, catalyzed by an ionic liquid. researchgate.netnih.gov This approach offers a simpler and faster protocol for producing N-methylated oxazolidinones in good yields and high purity. researchgate.netnih.gov The use of microwave heating in these syntheses represents a green and efficient alternative to traditional methods. oatext.com

Microwave-Assisted Synthesis of 4-Substituted Oxazolidin-2-ones.

| Starting Material (Amino Alcohol) | Reagent | Base | Conditions | Product | Reference |

|---|---|---|---|---|---|

| (S)-Phenylalaninol | Diethyl Carbonate | Sodium Methoxide | 135 °C, 15 min, 145 W | (S)-4-Benzyl-2-oxazolidinone | nih.gov |

| (S)-Valinol | Diethyl Carbonate | Sodium Methoxide | 135 °C, 15 min, 145 W | (S)-4-Isopropyl-2-oxazolidinone | nih.gov |

| (1S, 2R)-Norephedrine | Diethyl Carbonate | Sodium Methoxide | 135 °C, 15 min, 145 W | (4R, 5S)-4-Methyl-5-phenyl-2-oxazolidinone | nih.gov |

One-Pot Reaction Protocols (e.g., involving isocyanates and amino alcohols)

One-pot syntheses are highly desirable in organic chemistry as they reduce the number of purification steps, save time, and minimize waste. Several one-pot protocols have been developed for the synthesis of oxazolidinones.

A practical approach involves the reaction of epoxides with chlorosulfonyl isocyanate (CSI) under mild, catalyst-free conditions. beilstein-journals.orgnih.gov This method can produce both oxazolidinones and five-membered cyclic carbonates, often in nearly a 1:1 ratio, with good yields achieved in dichloromethane (B109758) (DCM). nih.gov This versatile conversion allows for the creation of a diverse range of these heterocyclic compounds through a simple and efficient procedure. beilstein-journals.org

Another significant one-pot strategy is the three-component cycloaddition of amines, epoxides, and carbon dioxide. rsc.org This reaction can be effectively catalyzed by potassium phosphate (B84403) in DMF at ambient temperature, utilizing atmospheric CO2. rsc.org The process is believed to proceed through the in situ generation of an aryl isocyanate and a 1,2-aminoalcohol as key intermediates. This method is applicable to a variety of terminal epoxides and amines, offering high yields and a straightforward work-up. rsc.org

The reaction between cyclohexyl isocyanate and amino alcohols also provides a direct, one-pot route to 5-cyclohexyloxazolidin-2-one and its analogues. This efficient synthesis highlights the utility of isocyanates as key building blocks for the oxazolidinone core.

Catalytic Synthesis Methods

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. Both transition metals and organocatalysts have been successfully employed in the synthesis of the oxazolidinone ring.

Transition metal catalysts have proven to be highly effective in facilitating the synthesis of oxazolidinones. rsc.org Palladium catalysts, for instance, are particularly noteworthy. Pd(OAc)2 has been identified as an effective catalyst for the formation of oxazolidinones from propargylamine (B41283) derivatives and carbon dioxide. capes.gov.br In some cases, using a palladium(0) catalyst in toluene (B28343) can lead to the formation of both oxazolidinones and imidazolidinones under mild conditions. capes.gov.br The choice of ligand can also influence the reaction outcome; for example, using PBu(t)3 as a ligand with Pd2(dba)3 can lead to the exclusive formation of the oxazolidinone in high yield. capes.gov.br

Silver-catalyzed reactions have also been developed for the incorporation of carbon dioxide into propargylic amines, yielding oxazolidinone derivatives under mild conditions with excellent yields. organic-chemistry.org Furthermore, copper-catalyzed systems, often in combination with a base, are used for the carboxylative cyclization of various starting materials to form oxazolidinones. researchgate.net

Examples of Transition Metal-Catalyzed Oxazolidinone Synthesis.

| Catalyst System | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)2 | Propargylamine derivatives, CO2 | Oxazolidinones | Effective for corresponding oxazolidinone formation. | capes.gov.br |

| Pd(0) / PBu(t)3 | Propargylamine, CO2 | Oxazolidinone | Exclusive formation of oxazolidinone in 90% yield. | capes.gov.br |

| Silver Catalyst | Propargylic amines, CO2 | Oxazolidinone derivatives | Mild reaction conditions, excellent yields. | organic-chemistry.org |

| CuI/DBU/MS | Arylacetylene, arylaldehyde, arylamine, CO2 | Oxazolidinones | One-pot, high yields in water medium. | researchgate.net |

Organocatalysis, which utilizes small organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside metal and biocatalysis. mdpi.comnih.gov These systems offer an attractive alternative to metal-based catalysts, often being less toxic and more environmentally benign. mdpi.com

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base, and its derivatives have been extensively used in the synthesis of oxazolidinones. DBU can effectively catalyze the reaction of CO2 with epoxides and amines. researchgate.netfx361.com A combination of tetrabutylammonium (B224687) iodide (TBAI) and DBU has been shown to promote the three-component reaction of CO2, epoxides, and amines to form 3,5-disubstituted-2-oxazolidinones in high yields. researchgate.net This metal-free system is applicable to a broad range of substrates at atmospheric pressure. researchgate.net

Furthermore, DBU-derived ionic liquids, in combination with DBU itself, can act as a synergistic catalytic system for the synthesis of 3-aryl-2-oxazolidinones from epoxides, aromatic amines, and CO2. rsc.org This approach, while effective, may require higher temperatures and pressures. fx361.com Organocatalytic systems based on pyridinolate have also been developed for the aza-Payne-type rearrangement of epoxy amines and carbon dioxide to produce 5-hydroxymethyl oxazolidinones under atmospheric pressure. rsc.org

Synthesis of Substituted 5-Cyclohexyloxazolidin-2-one Derivatives

The synthesis of substituted derivatives of 5-cyclohexyloxazolidin-2-one allows for the fine-tuning of its chemical and physical properties. The introduction of various functional groups onto the core structure can be achieved through several synthetic strategies.

The copper-catalyzed radical amino-oxygenation of alkenes with amine-derived tert-butyl chloro-carbamates provides a direct, one-step method for the synthesis of 5-substituted 2-oxazolidinones. rsc.org This atom-economic procedure features a broad substrate scope and good functional group compatibility. rsc.org

Another approach involves the Knoevenagel condensation, nitrosation, and azo coupling reactions to introduce substituents at the C5 position of a thiazolidin-2-one core, which can be analogous to the oxazolidinone system. biointerfaceresearch.com Additionally, the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones via intramolecular cyclocondensation of 2-amino acid-derived enamines highlights how different starting materials can lead to diverse substitution patterns on heterocyclic cores. mdpi.com The synthesis of substituted imidazolidin-2-ones through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various C-nucleophiles also demonstrates a versatile method for introducing aryl and heterocyclic substituents. mdpi.com

The development of these synthetic methods for substituted derivatives is crucial for exploring the structure-activity relationships of oxazolidinone-based compounds in various applications.

Functionalization Strategies at the Cyclohexyl Moiety

Direct functionalization of the saturated C(sp³)–H bonds on the cyclohexyl ring of a pre-formed 5-cyclohexyloxazolidin-2-one is a significant synthetic challenge due to the inert nature of these bonds. Current advanced strategies in organic synthesis overcome this by employing directing groups to achieve regio- and stereoselective C–H activation. While these methods have not been explicitly reported on 5-cyclohexyloxazolidin-2-one itself, they represent the foremost strategies for modifying cyclohexyl groups in related N-heterocyclic structures.

Palladium-catalyzed C–H activation is a powerful tool for this purpose. The general approach involves the temporary installation of a directing group onto the amine or a related functionality, which then coordinates to the palladium catalyst and directs it to activate a specific C–H bond on the cyclohexyl ring.

Key Functionalization Reactions:

Alkenylation: An efficient silver-free, palladium-catalyzed γ-C(sp³)–H alkenylation of N-picolinoylcyclohexanamine with bromoalkenes has been developed. acs.org This method demonstrates high regio- and stereospecificity. The picolinoyl directing group is crucial for the reaction's success, and its mechanism involves a Pd(II)/Pd(IV) catalytic cycle where C–H bond activation is the rate-limiting step. acs.org

Arylation and Vinylation: Using a chiral monoprotected amino acid (MPAA) ligand, palladium-catalyzed asymmetric arylation and vinylation of the C(sp³)–H bonds in cyclobutyl carboxylic acid-derived amides have been achieved. rsc.org This strategy is applicable to cyclohexyl systems and proceeds through a Pd(II)/Pd(IV) pathway enabled by an amino-oxyacetyl (APAO) ligand. rsc.org

Carbonylation: Ruthenium carbonyl complexes have been used for the carbonylation of inactivated C(sp³)–H bonds in aliphatic amides. uni-rostock.de These reactions show a preference for activating methyl C–H bonds over methylene (B1212753) C–H bonds on a cyclohexyl group, indicating that steric factors play a dominant role in regioselectivity. uni-rostock.de

Borylation: Palladium(II)-catalyzed enantioselective β-C(sp³)–H borylation of carboxylic acid-derived amides, including those with cyclohexyl groups, has been reported. rsc.org This reaction utilizes a chiral ligand to achieve good yields and enantioselectivities, providing a route to chiral organoboron compounds. rsc.org

These methods underscore a common strategic theme: the N-heterocycle is derivatized with a group capable of chelation-assisted C–H activation, enabling the precise modification of the otherwise unreactive cyclohexyl moiety.

Stereoselective Synthesis Approaches for Chiral Oxazolidinones

The biological activity of oxazolidinones is often dependent on their stereochemistry. Consequently, stereoselective synthesis is paramount. The most established and powerful method for controlling stereochemistry in reactions involving oxazolidinones is through the use of chiral auxiliaries, famously developed by David A. Evans. uni-rostock.de

Evans' oxazolidinone auxiliaries are typically synthesized from readily available and optically pure α-amino acids or chiral amino alcohols. uni-rostock.de Once the chiral auxiliary is attached to a substrate, it directs subsequent reactions to occur with high diastereoselectivity.

Common Stereoselective Transformations:

| Reaction Type | Description | Key Features |

| Asymmetric Alkylation | The N-acylated Evans oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an alkyl halide. The bulky substituent on the chiral auxiliary (e.g., isopropyl, phenyl, or benzyl) effectively shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side. cnr.it | High diastereoselectivity; predictable stereochemical outcome; auxiliary is cleaved and can be recovered. cnr.it |

| Asymmetric Aldol (B89426) Reactions | Boron enolates of N-acyl oxazolidinones react with aldehydes to produce syn-aldol adducts with excellent stereocontrol. uni-rostock.de The stereochemistry is dictated by a chair-like transition state where the aldehyde substituent occupies an equatorial position to minimize steric interactions. uni-rostock.de | Produces syn-diastereomers; applicable to a wide range of aldehydes. uni-rostock.de |

| Asymmetric 1,4-Additions | Chiral N-enoyl oxazolidinones can undergo diastereoselective 1,4-conjugate additions with various nucleophiles. | Provides access to chiral β-functionalized carbonyl compounds. |

| Asymmetric Cycloadditions | N-acryloyl oxazolidinones serve as chiral dienophiles in Diels-Alder reactions, providing excellent facial selectivity. acs.org | High control over the stereochemistry of the resulting cyclic products. |

Incorporation into Polyoxyethylene-Bridged Biheterocyclic Systems (e.g., Oxathiolan-2-thione-Oxazolidinone Hybrids)

The synthesis of hybrid molecules that combine different pharmacophores into a single entity is a growing strategy in drug discovery. A practical one-pot method has been developed for the synthesis of novel biheterocyclic systems where an oxazolidinone ring is connected to an oxathiolan-2-thione moiety through a flexible polyoxyethylene linker. rsc.org

This reaction involves three components: an oligoethylene glycol diglycidyl ether, an isocyanate (such as cyclohexyl isocyanate), and carbon disulfide. The process is catalyzed by lithium bromide and proceeds smoothly in anhydrous tetrahydrofuran (B95107) (THF) to afford the desired ω-(oxathiolan-2-thion-5-yl)-α-oxazolidin-2-one hybrids in good yields. rsc.org

The synthesis of the cyclohexyl-substituted hybrid, 5-(9-oxathiolan-2-thione-2,5,8-trioxanonan-9-yl)-3-cyclohexyloxazolidin-2-one, was achieved in 71% yield. orgsyn.org The general scope of this one-pot reaction is demonstrated by the successful synthesis of various analogues with different linkers and isocyanate substituents.

Table of Synthesized Oxathiolan-2-thione-Oxazolidinone Hybrids

| Entry | n | R (Isocyanate) | Product | Reaction Time (h) | Yield (%) |

| 1 | 2 | Ph- | 3a | 3 | 60 |

| 2 | 3 | Ph- | 3b | 5 | 68 |

| 3 | 4 | Ph- | 3c | 8 | 76 |

| 4 | 5 | Ph- | 3d | 10 | 86 |

| 5 | 3 | cyclohexyl | 3e | 6 | 64 |

| 6 | 4 | cyclohexyl | 3f | 9 | 71 |

| 7 | 3 | n-propyl | 3g | 8 | 57 |

| 8 | 4 | n-propyl | 3h | 10 | 62 |

Data sourced from Aroua et al., 2017. rsc.org

This methodology provides an efficient pathway to complex hybrid molecules, combining the structural features of oxazolidinones and dithiocarbonates, which may lead to novel biological activities. orgsyn.org

Chemical Reactivity and Transformations of 5 Cyclohexyloxazolidin 2 One

Nucleophilic Substitution Reactions Involving the Oxazolidinone Nitrogen

The nitrogen atom within the oxazolidinone ring of 5-cyclohexyloxazolidin-2-one possesses nucleophilic character, enabling it to participate in substitution reactions. smolecule.com Although it is part of an amide-like system (a carbamate), the lone pair of electrons on the nitrogen can attack electrophilic centers. The reactivity of this nitrogen is, however, modulated by the electron-withdrawing effect of the adjacent carbonyl group, which can delocalize the lone pair, thus rendering it less nucleophilic than a typical amine nitrogen. organic-chemistry.org

In practice, for nucleophilic substitution to occur at the nitrogen, it often requires reaction with potent electrophiles. The outcome of such reactions is the formation of N-substituted products, which can be pivotal for elaborating the core structure. To prevent undesired reactions at this site during transformations elsewhere in the molecule, the nitrogen can be protected using standard protecting groups, such as a trimethylsilyl (B98337) (TMS) group. This strategy temporarily masks the nitrogen's nucleophilicity, allowing for selective reactions on other parts of the molecule.

The table below summarizes the key aspects of nucleophilic substitution at the oxazolidinone nitrogen.

| Reaction Type | Description | Key Considerations |

| N-Alkylation/N-Acylation | The nitrogen atom attacks an electrophilic carbon (e.g., from an alkyl halide or acyl chloride), forming a new C-N bond. | Requires a sufficiently reactive electrophile. The nitrogen's nucleophilicity is moderate due to the adjacent carbonyl. |

| Protecting Group Strategy | The nitrogen is reacted with a protecting group (e.g., TMSCl) to prevent its participation in subsequent reaction steps. | Useful for achieving chemoselectivity in multi-step syntheses. |

Ring-Opening and Rearrangement Pathways Leading to Linear Derivatives

Under specific reaction conditions, the stable five-membered oxazolidinone ring of 5-cyclohexyloxazolidin-2-one can be induced to open. smolecule.com This process typically occurs through nucleophilic attack at the carbonyl carbon or the C5 carbon, leading to the cleavage of a carbon-oxygen or carbon-nitrogen bond within the ring. Such ring-opening reactions are a powerful tool for converting the cyclic carbamate (B1207046) into linear amino alcohol derivatives, which may possess distinct biological or chemical properties. smolecule.com

For instance, hydrolysis or saponification under basic conditions can cleave the ester linkage of the carbamate, opening the ring to yield a transient carbamic acid, which can then decarboxylate to afford a γ-amino alcohol. The specific pathway and resulting product depend heavily on the reagents and conditions employed. These transformations are sometimes observed as competing side reactions during syntheses involving oxazolidinones. Rearrangement processes, such as the Dimroth rearrangement observed in other heterocyclic systems, involve ring fission followed by recyclization and represent another potential, though less common, transformation pathway. uni-hamburg.de

The following table outlines common ring-opening pathways.

| Pathway | Reagent/Condition | Resulting Structure |

| Hydrolysis (Basic) | Aqueous base (e.g., NaOH, LiOH) | Cleavage of the C-O bond of the carbamate, leading to a linear amino alcohol after workup. |

| Reductive Cleavage | Strong reducing agents (e.g., LiAlH₄) | Can lead to the reduction of the carbonyl and potential ring opening to form N-methylated amino alcohols. |

| Nucleophilic Attack | Strong nucleophiles | Attack at the carbonyl carbon can initiate ring opening to form urethane (B1682113) derivatives. |

Functional Group Interconversions and Derivatization of the Cyclohexyl Substituent

The cyclohexyl group attached at the C5 position of the oxazolidinone ring offers a site for various functional group interconversions, allowing for the synthesis of a diverse library of derivatives. wikipedia.org The reactivity of the cyclohexyl moiety is characteristic of a saturated hydrocarbon, primarily involving transformations of its C-H bonds into other functional groups. wikipedia.orgbiotechacademy.dk

These derivatizations can be used to modulate the molecule's physical properties, such as lipophilicity and solubility, or to introduce new reactive handles for further synthetic elaboration. For example, oxidation reactions can introduce a hydroxyl or keto group on the cyclohexane (B81311) ring, while halogenation can provide a leaving group for subsequent nucleophilic substitution reactions. iranchembook.irvanderbilt.edu

The table below provides examples of potential derivatizations of the cyclohexyl group.

| Transformation | Reagents | Resulting Functional Group | Purpose |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Hydroxyl (-OH), Ketone (=O) | Introduce polarity; provide a site for further reactions (e.g., esterification). |

| Free-Radical Halogenation | NBS, light/heat | Bromo (-Br) | Introduce a leaving group for substitution or elimination reactions. organic-chemistry.org |

| Nitration | Nitrating agents | Nitro (-NO₂) | Can be reduced to an amino group, introducing a basic center. |

Role as a Synthetic Intermediate in Complex Molecule Construction and Organic Synthesis

5-Cyclohexyloxazolidin-2-one and related structures serve as valuable chemical intermediates in the synthesis of more complex molecules. smolecule.com Their utility stems from the stable, chiral scaffold provided by the oxazolidinone ring, which can be used to direct stereochemistry in subsequent reactions. The functional groups present—a carbamate and a modifiable cyclohexyl ring—offer multiple points for synthetic diversification.

In the broader context of organic synthesis, building blocks like this are crucial for the efficient construction of intricate molecular architectures, including natural products and medicinally relevant compounds. nih.gov The principles of retrosynthetic analysis often identify such robust fragments as key starting points for a convergent synthesis strategy. nih.gov Multicomponent reactions, which aim to generate complexity in a single step, frequently employ intermediates that contain similar heterocyclic cores to rapidly build molecular diversity. nih.govmdpi.com The ability to undergo controlled ring-opening or derivatization makes 5-cyclohexyloxazolidin-2-one a versatile precursor in synthetic campaigns that require the systematic modification of a lead structure to establish structure-activity relationships (SAR). nih.gov

| Synthetic Utility | Description | Example Application |

| Chiral Scaffold | The inherent chirality at C5 can be used to influence the stereochemical outcome of reactions on attached side chains. | Asymmetric synthesis where the oxazolidinone acts as a chiral auxiliary. |

| Building Block | Serves as a pre-formed, functionalized core to which other fragments of a target molecule are added. | Used in the modular synthesis of compound libraries for drug discovery. nih.gov |

| Precursor to Linear Systems | Controlled ring-opening provides access to stereodefined amino alcohols, which are themselves important synthetic intermediates. smolecule.com | Synthesis of ligands for catalysis or biologically active amino alcohols. |

Structural Characterization and Computational Analysis

Spectroscopic Characterization Methods for Structural Elucidation (e.g., IR, NMR, HRMS)

Infrared (IR) Spectroscopy: The IR spectrum of 5-cyclohexyloxazolidin-2-one is expected to exhibit characteristic absorption bands indicative of its functional groups. amazonaws.comvscht.czmaricopa.edulibretexts.orgpressbooks.pub The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046), typically observed in the region of 1750-1730 cm⁻¹. Another key absorption is the N-H stretching vibration, which for a secondary amine in a cyclic system, would appear as a sharp to moderately broad band around 3300-3200 cm⁻¹. The C-O stretching vibration of the ester-like functionality within the ring would likely be observed in the 1250-1050 cm⁻¹ region. pressbooks.pub Additionally, the C-H stretching vibrations of the cyclohexyl group would be present in the 3000-2850 cm⁻¹ range. amazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for detailing the molecular structure.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. oregonstate.edulibretexts.orgchemistrysteps.com The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The proton at the C5 position, being adjacent to the oxygen atom, would be deshielded and is expected to resonate as a multiplet. The protons of the cyclohexyl ring would exhibit a complex series of overlapping multiplets in the upfield region of the spectrum. The chemical shifts of the protons on the oxazolidinone ring are influenced by the substituents and their stereochemistry. researchgate.net

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. bhu.ac.incompoundchem.comoregonstate.eduresearchgate.net The carbonyl carbon (C2) would be the most downfield signal, typically in the range of 155-160 ppm. The C5 carbon, bonded to the oxygen atom, would also be significantly deshielded. The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum. The precise chemical shifts would be influenced by the conformation of the rings.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the exact molecular weight and elemental composition of 5-cyclohexyloxazolidin-2-one. scielo.brekb.egnist.govnist.gov The molecular ion peak ([M]⁺) would confirm the molecular formula. Fragmentation patterns would likely involve the loss of the cyclohexyl group or cleavage of the oxazolidinone ring, providing further structural confirmation.

| Spectroscopic Technique | Expected Key Features for 5-cyclohexyloxazolidin-2-one |

| Infrared (IR) | C=O stretch: 1750-1730 cm⁻¹ (strong); N-H stretch: 3300-3200 cm⁻¹; C-O stretch: 1250-1050 cm⁻¹; C-H stretch (cyclohexyl): 3000-2850 cm⁻¹ |

| ¹H NMR | N-H proton: Broad singlet (solvent-dependent); C5-H proton: Multiplet (deshielded); Cyclohexyl protons: Complex multiplets (upfield) |

| ¹³C NMR | C2 (carbonyl) carbon: 155-160 ppm; C5 carbon: Deshielded; Cyclohexyl carbons: Aliphatic region |

| HRMS | Molecular ion peak corresponding to the exact mass of C₉H₁₅NO₂; Fragmentation patterns showing loss of cyclohexyl group or ring cleavage. |

X-ray Crystallographic Studies of 5-Cyclohexyloxazolidin-2-one Derivatives and Related Scaffolds

While a specific crystal structure for 5-cyclohexyloxazolidin-2-one has not been reported, X-ray crystallographic studies of various N-acyl and other substituted oxazolidinone derivatives provide valuable insights into the expected solid-state conformation of the 5-cyclohexyloxazolidin-2-one scaffold. st-andrews.ac.ukmdpi.comresearchgate.netnih.gov These studies consistently show that the five-membered oxazolidinone ring is not planar and typically adopts an envelope or twisted conformation. mdpi.com The degree of puckering and the specific conformation are influenced by the nature and stereochemistry of the substituents at the C4 and C5 positions.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful tool for investigating the structural and electronic properties of 5-cyclohexyloxazolidin-2-one, offering insights that complement experimental data.

For chiral molecules like 5-cyclohexyloxazolidin-2-one, computational analysis is crucial for understanding the stereochemical features that govern its use as a chiral auxiliary in asymmetric synthesis. rsc.org By modeling the transition states of reactions involving this compound, it is possible to rationalize the observed diastereoselectivity and to predict the stereochemical outcome of new transformations.

Density Functional Theory (DFT) has emerged as a robust method for studying the mechanisms of organic reactions. researchgate.netnih.govzenodo.orgnih.gov For reactions involving 5-cyclohexyloxazolidin-2-one, DFT calculations can be used to map the potential energy surface, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity.

In the context of its use as a chiral auxiliary, DFT can elucidate how the oxazolidinone scaffold activates substrates. For instance, in enolate formation and subsequent alkylation reactions, DFT can model the chelation of a metal cation by the carbonyl oxygen and the nitrogen atom, explaining the rigidification of the transition state and the resulting high degree of stereocontrol. nih.gov

Computational studies are also valuable for identifying and quantifying intramolecular interactions that contribute to the stability of different conformers of 5-cyclohexyloxazolidin-2-one. researchgate.net These interactions can include hydrogen bonds, dipole-dipole interactions, and steric repulsions. For example, the presence of an intramolecular hydrogen bond between the N-H proton and an acceptor group on a substituent could significantly influence the preferred conformation.

Biological Activities and Mechanistic Insights

Ligand Interactions with Receptor Systems

Design Principles for Muscarinic Receptor Ligands

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine. nih.gov They are involved in numerous physiological processes, making them important drug targets. nih.gov A significant challenge in designing ligands for these receptors is achieving subtype selectivity, as the orthosteric binding site—where acetylcholine binds—is highly conserved across the five subtypes. mdpi.comresearchgate.net

Key design principles for muscarinic receptor ligands include:

Targeting Allosteric Sites: To overcome the lack of selectivity at the conserved orthosteric site, a major strategy is to design ligands that bind to allosteric sites. mdpi.comresearchgate.net These sites are topographically distinct from the orthosteric pocket and are less conserved among subtypes, offering a promising avenue for achieving subtype selectivity. mdpi.comfda.gov Allosteric modulators can enhance or diminish the effect of the endogenous ligand, providing a more nuanced regulation of receptor activity. mdpi.com

Structure-Guided Design: The elucidation of the crystal structures of muscarinic receptors allows for structure-based drug design. mdpi.com This approach involves using the three-dimensional structure of the receptor to design molecules that fit precisely into a binding pocket, potentially increasing affinity and selectivity.

Functional Selectivity (Biased Agonism): Ligands can be designed to preferentially activate certain intracellular signaling pathways over others. This concept, known as functional selectivity or biased agonism, can help to isolate the desired therapeutic effects of receptor activation while avoiding pathways that lead to adverse effects.

Incremental Structural Modifications: For agonists, which are typically smaller molecules than antagonists, design often involves modest but significant structural changes to a known scaffold. mdpi.com These modifications aim to fine-tune the interaction with the receptor to improve subtype selectivity and efficacy.

Bioisosteric Strategies in Ligand Development

Bioisosterism is a strategy in medicinal chemistry used to design new compounds by replacing a functional group in a lead compound with another group that has similar physical or chemical properties. nih.gov This molecular modification is employed to enhance pharmacological activity, improve selectivity, reduce side effects, or optimize pharmacokinetic properties. nih.gov

In the context of muscarinic ligand development, bioisosterism has been explored as a tool to create novel chemical scaffolds with improved properties. One area of investigation has involved the use of 5-substituted oxazolidinones as a bioisosteric replacement for a lactone ring found in a series of muscarinic ligands. This approach aimed to improve binding affinity and identify new non-selective muscarinic ligands.

Evaluation of Antioxidant Properties of Oxazolidinone Derivatives

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in various degenerative processes and diseases. nih.gov Consequently, there is significant interest in the antioxidant potential of various chemical compounds, including heterocyclic structures like oxazolidinones. nih.govnih.gov

While knowledge of the antioxidant properties of many oxazolidinone derivatives is limited, some studies have evaluated specific series of these compounds. nih.govnih.gov Research into certain 3,5-disubstituted oxazolidin-2-ones connected to a 1,3-oxathiolane-2-thione moiety demonstrated significant in vitro antioxidant activity. nih.gov The antioxidant capacity of these derivatives was assessed using methods that measure their ability to scavenge free radicals, with their efficacy compared to a standard antioxidant like ascorbic acid. nih.gov

The results from one such study are summarized in the table below, showing the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

| Compound | IC50 (µg/mL) |

| 1a | 10.94 ± 0.0008 |

| 1b | 11.78 ± 0.0006 |

| 2a | 18.77 ± 0.005 |

| 2b | 11.05 ± 0.0009 |

| 3a | 12.79 ± 0.0009 |

| 3b | 16.39 ± 0.004 |

| Ascorbic Acid (Standard) | 6.46 ± 0.001 |

| Data sourced from a study on ω-(oxathiolan-2-thion-5-yl)-α-oxazolidin-2-ones. nih.gov |

These findings suggest that the oxazolidinone scaffold can be a source of biologically important compounds with potential for medicinal and biomedical applications, including as antioxidants. nih.gov However, it is crucial to note that these results are for specific derivatives and cannot be directly extrapolated to 5-cyclohexyloxazolidin-2-one, for which no specific antioxidant data was found.

Advanced Applications in Chemical Sciences

Role as Chiral Auxiliaries in Asymmetric Synthesis

Chiral oxazolidinones are among the most effective and widely utilized chiral auxiliaries in asymmetric synthesis, a strategy that employs a temporary chiral controller to guide a reaction towards a single stereoisomer. rsc.orgresearchgate.net The framework, popularized by David Evans, leverages the oxazolidinone scaffold to create a predictable and sterically hindered environment, thereby controlling the facial selectivity of bond-forming reactions on an attached acyl group.

The operational principle involves the N-acylation of the oxazolidinone, followed by the generation of an enolate. The substituent at the C5 position (in this case, cyclohexyl) plays a crucial role in dictating the stereochemical outcome. It sterically directs the approach of an electrophile to the enolate, forcing it to attack from the less hindered face. The formation of a rigid, chelated intermediate, often with a Lewis acid like dibutylboron triflate, locks the conformation of the N-acyl group, further enhancing stereocontrol.

The bulky and conformationally restricted cyclohexyl group at the 5-position of 5-cyclohexyloxazolidin-2-one provides a highly effective steric shield. This leads to excellent diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including asymmetric alkylations, aldol (B89426) reactions, and Michael additions. rsc.orgsigmaaldrich.com After the desired transformation, the chiral auxiliary can be cleanly cleaved under mild conditions (e.g., hydrolysis or reduction) and recovered for reuse, releasing the enantiomerically enriched product. sigmaaldrich.com This efficiency and high degree of stereocontrol have established oxazolidinones as indispensable tools in the total synthesis of complex natural products and pharmaceuticals. rsc.orgresearchgate.net

| Auxiliary Substituent (R) | Electrophile (E+) | Reaction Type | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Isopropyl | Benzyl bromide | Alkylation | >99:1 |

| Phenyl | Methyl iodide | Alkylation | 98:2 |

| Benzyl | Propionaldehyde | Aldol Addition | >99:1 (syn) |

| tert-Butyl | Allyl iodide | Alkylation | >99:1 |

| Cyclohexyl (projected) | Various | Alkylation/Aldol | High (>98:2) |

Development of Novel Materials with Specific Properties

The oxazolidinone structural motif is not only a tool for asymmetric synthesis but also a valuable building block for high-performance polymers. The inherent thermal stability and rigidity of the heterocyclic ring can be translated into desirable properties in polymeric materials. Polyoxazolidinones, synthesized through the catalytic conversion of epoxides and isocyanates, are noted for their high thermal stability, with decomposition temperatures reaching up to 400°C and high glass transition temperatures.

While the bulk of research has focused on achiral polyoxazolidinones, there is significant potential for the use of chiral monomers like 5-cyclohexyloxazolidin-2-one to create advanced materials with specific, chirality-dependent properties. By incorporating such enantiomerically pure building blocks into a polymer backbone, it is possible to synthesize chiral polymers. These materials can exhibit unique chiroptical properties, such as strong circular dichroism, which are valuable in optical devices and sensors.

Furthermore, chiral polymers derived from oxazolidinone monomers could serve as chiral stationary phases (CSPs) for chromatographic applications. The well-defined stereochemistry and steric bulk provided by the cyclohexyl group would create a chiral environment capable of differentiating between the enantiomers of a racemic compound, enabling efficient enantioselective separations. The polymerization of related systems, such as N-vinyl-2-oxazolidinone and its alkyl-substituted derivatives, has been demonstrated, indicating the feasibility of incorporating the oxazolidinone core into various polymer architectures. acs.orggoogle.com

| Property | Typical Value/Characteristic | Potential Influence of Chiral Monomer |

|---|---|---|

| Glass Transition Temperature (Tg) | 170-180°C | May be altered by bulky side groups |

| Decomposition Temperature | Up to 400°C | Generally high thermal stability retained |

| Optical Activity | None (for achiral polymers) | Induces chiroptical properties (e.g., circular dichroism) |

| Application | High-performance thermoplastics, fibers | Chiral separations, optical sensors, stereoselective catalysis |

Catalyst or Ligand Components in Metal-Mediated Organic Transformations

Although 5-cyclohexyloxazolidin-2-one itself is not typically used directly as a ligand, its core structure and, more importantly, its chiral amino alcohol precursor are fundamental to the synthesis of some of the most powerful classes of ligands for asymmetric catalysis. bldpharm.comnih.gov Chiral oxazoline-containing ligands, such as bis(oxazolines) (BOX) and phosphinooxazolines (PHOX), are synthesized from chiral β-amino alcohols. nih.govacs.org The same precursor used to generate (5S)-5-cyclohexyloxazolidin-2-one, (S)-2-amino-3-cyclohexylpropan-1-ol, can be readily converted into a chiral oxazoline (B21484) moiety.

In these ligands, the oxazoline ring's nitrogen atom acts as a coordinating site for a transition metal (e.g., copper, palladium, iridium, iron). The stereocenter adjacent to the coordinating nitrogen, bearing the bulky cyclohexyl group, is positioned close to the metal's active site. nih.gov This proximity allows the substituent to exert profound steric and electronic influence, creating a highly asymmetric coordination sphere that dictates the stereochemical outcome of the catalyzed reaction with exceptional precision. bldpharm.com

More recently, a direct role for chiral oxazolidinones in metal-mediated transformations has been demonstrated. In iron-catalyzed dicarbofunctionalization of alkenes, chiral vinyl oxazolidinones have been employed as "chiral radical lynchpins." acs.orgnih.gov In this capacity, the oxazolidinone auxiliary is integral to the reaction mechanism, effectively controlling the diastereoselectivity of C-C bond formation in a radical process. acs.orgnih.gov This illustrates an evolving application where the auxiliary is not just a passive steric director but an active participant in the catalytic cycle.

| Ligand Type | Metal Center | Representative Reaction | Typical Enantioselectivity (% ee) |

|---|---|---|---|

| Bis(oxazoline) (BOX) | Cu(II), Zn(II) | Diels-Alder, Friedel-Crafts | >95% |

| Phosphinooxazoline (PHOX) | Ir(I), Pd(II) | Asymmetric Hydrogenation, Allylic Alkylation | >98% |

| Pyridyl-oxazoline | Fe(II), Ru(II) | Hydrosilylation, Cyclopropanation | 90-99% |

| Vinyl Oxazolidinone (as substrate) | Fe | Radical Dicarbofunctionalization | High d.r. (>98:2) |

Future Research Directions and Translational Potential in Academic Contexts

Exploration of Undiscovered Reactivity Patterns for Synthetic Utility

While extensively used for diastereoselective alkylation and aldol (B89426) reactions, the synthetic utility of N-acylated oxazolidinones like 5-cyclohexyloxazolidin-2-one is not exhausted. rsc.orgwilliams.edu Academic research is actively exploring new reactivity patterns to broaden their application in constructing complex molecular architectures.

Key areas of investigation include their participation in a wider range of carbon-carbon bond-forming reactions. Beyond the well-documented enolate chemistry, these auxiliaries have shown promise in controlling stereochemistry in reactions such as:

Cycloaddition Reactions: Including Diels-Alder reactions and cyclopropanations, where the chiral auxiliary directs the facial selectivity of the approach to the dienophile or alkene.

Conjugate Additions: The application of oxazolidinones in stereoselective Michael additions is a valuable tool for creating chiral synthons.

Radical Reactions: The development of stereoselective conjugate radical additions using oxazolidinone auxiliaries opens new avenues for asymmetric synthesis, a domain where controlling stereochemistry has traditionally been challenging. nih.gov

The exploration of these less conventional transformations is critical for expanding the synthetic chemist's toolkit. By understanding the subtle steric and electronic influences of the cyclohexyl substituent in 5-cyclohexyloxazolidin-2-one, researchers can unlock new pathways to valuable chiral molecules that are difficult to access through established methods.

Design of Next-Generation Oxazolidinone Scaffolds with Enhanced Selectivity

The classic Evans' oxazolidinones represent a first-generation technology. A significant thrust in contemporary research is the rational design of new oxazolidinone-based auxiliaries with improved stereoselectivity, broader substrate scope, and more facile cleavage conditions.

One innovative approach involves the incorporation of fluorous tags to create fluorous-supported oxazolidinone chiral auxiliaries . nih.govacs.org These "second-generation" auxiliaries exhibit robust performance comparable to their traditional counterparts but allow for significantly simplified product purification via fluorous solid-phase extraction (FSPE). nih.gov This technique is highly effective for removing organometallic residues, such as tin, after radical reactions. nih.gov In some cases, these modified auxiliaries have demonstrated acceptable levels of stereoselectivity even at ambient temperatures, contrasting with the cryogenic conditions often required for traditional Evans auxiliaries. nih.gov

Another direction is the development of sulfur-containing analogues, such as oxazolidine-2-thiones and thiazolidine-2-thiones . mdpi.comscielo.org.mx These scaffolds can be more effective chiral inductors in certain transformations, like acetate (B1210297) aldol reactions, and their removal post-reaction is often easier to achieve compared to the oxygen-based systems. mdpi.comscielo.org.mx The design principles focus on modifying the steric and electronic properties of the auxiliary to fine-tune its interaction with reagents and transition states, thereby enhancing diastereoselectivity. scielo.org.mx

| Generation | Key Feature | Primary Advantage | Example Scaffold |

|---|---|---|---|

| First (Classical) | Standard oxazolidin-2-one ring | High diastereoselectivity in many reactions | 4-benzyl-2-oxazolidinone |

| Next-Generation | Incorporation of fluorous tags | Simplified purification (FSPE), potential for improved selectivity | Fluorous-supported oxazolidinones acs.org |

| Next-Generation | Sulfur substitution (thiones) | Enhanced effectiveness in specific reactions, easier removal mdpi.comscielo.org.mx | Oxazolidine-2-thiones, Thiazolidine-2-thiones mdpi.com |

Integration into Sustainable Chemical Processes and Green Chemistry Initiatives

Aligning synthetic methodologies with the principles of green chemistry is a paramount goal for modern chemical research. chiralpedia.com The life cycle of chiral auxiliaries, from their synthesis to their use and recycling, is being re-evaluated to minimize environmental impact.

Future research directions in this area include:

Greener Synthesis of Auxiliaries: Traditional methods for synthesizing oxazolidinones can involve hazardous reagents like phosgene (B1210022) or require lengthy reaction times. nih.gov Newer, more sustainable methods are being developed, such as microwave-assisted synthesis , which dramatically reduces reaction times and can improve yields. mdpi.com Another highly promising avenue is the use of carbon dioxide (CO₂) as a C1 source for the carboxylative cyclization to form the oxazolidinone ring, representing a 100% atom-economic and environmentally friendly process. researchgate.net

Biocatalytic Approaches: The use of enzymes for the synthesis of chiral compounds is a cornerstone of green chemistry. Researchers are developing biocatalytic platforms using engineered enzymes, such as halohydrin dehalogenases, for the regio- and enantioselective synthesis of chiral oxazolidinones from simple starting materials like epoxides. researchgate.netresearchgate.net This approach avoids harsh reagents and organic solvents, operating under mild, aqueous conditions.

Improved Recyclability: The commercial potential of a chiral auxiliary is greatly enhanced by its ease of recovery and reuse. Designing auxiliaries, like the aforementioned fluorous-tagged versions, that can be easily separated from the product and recycled without loss of stereochemical integrity is a key objective.

| Initiative | Methodology | Sustainability Benefit | Reference |

|---|---|---|---|

| Sustainable Synthesis | Microwave-assisted reactions | Reduced reaction times, improved yields | mdpi.com |

| Carbon Capture/Utilization | Cycloaddition of CO₂ | Atom economy, use of a greenhouse gas as a feedstock | researchgate.net |

| Biocatalysis | Enzymatic synthesis (e.g., using halohydrin dehalogenases) | Mild reaction conditions, high selectivity, reduced waste | researchgate.netresearchgate.net |

| Enhanced Recycling | Fluorous-tagging for FSPE | Simplified purification and recovery of the auxiliary | nih.gov |

By focusing on these future research directions, the academic community can ensure that powerful tools like 5-cyclohexyloxazolidin-2-one not only enable the synthesis of complex and valuable molecules but do so in a manner that is increasingly efficient, selective, and environmentally responsible. chiralpedia.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclohexyloxazolidin-2-one, and how can their efficiency be compared methodologically?

- Answer : The synthesis typically involves cyclohexyl group incorporation via nucleophilic substitution or cycloaddition reactions. To compare efficiency, researchers should evaluate:

- Reaction yield (gravimetric analysis) and purity (HPLC or GC-MS) under varying conditions (temperature, solvent, catalyst) .

- Scalability : Assess feasibility for gram-scale production by monitoring side reactions (e.g., ring-opening) using in-situ FTIR or NMR .

- Byproduct analysis : Quantify impurities via LC-MS and compare with literature data .

Q. Which spectroscopic techniques are most effective for characterizing 5-cyclohexyloxazolidin-2-one, and what key spectral markers should be prioritized?

- Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify the oxazolidinone ring protons (δ 3.5–4.5 ppm) and cyclohexyl CH2 groups (δ 1.0–2.0 ppm). Anomeric protons in the oxazolidinone ring confirm stereochemistry .

- IR spectroscopy : Validate carbonyl (C=O) stretching (~1750 cm<sup>−1</sup>) and N–H bending (~1550 cm<sup>−1</sup>) .

- Mass spectrometry : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns to distinguish from isomers .

Q. What safety protocols are critical when handling 5-cyclohexyloxazolidin-2-one in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves (tested per EN 374) and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents or potential aerosolization .

- Waste disposal : Collect residues in sealed containers to avoid environmental contamination; avoid drains .

Advanced Research Questions

Q. How can conflicting data regarding the stability of 5-cyclohexyloxazolidin-2-one under varying pH conditions be systematically resolved?

- Answer :

- Controlled degradation studies : Expose the compound to buffered solutions (pH 2–12) at 25–50°C, monitoring decomposition via HPLC at timed intervals .

- Statistical analysis : Apply Arrhenius kinetics to model degradation rates and identify pH-dependent instability thresholds .

- Mechanistic probes : Use <sup>18</sup>O isotopic labeling to track hydrolysis pathways in acidic/basic media .

Q. What advanced computational methods can predict the reactivity of 5-cyclohexyloxazolidin-2-one in novel catalytic systems?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., β-lactamases) to assess inhibitory potential .

- Solvent effects : Use COSMO-RS models to optimize reaction media for catalytic hydrogenation or cross-coupling .

Q. How should researchers design experiments to elucidate the cyclohexyl group’s influence on the oxazolidinone ring’s electronic properties?

- Answer :

- Comparative studies : Synthesize analogs (e.g., 5-phenyloxazolidin-2-one) and measure Hammett substituent constants (σ) via UV-Vis spectroscopy .

- X-ray crystallography : Resolve bond lengths/angles to quantify steric effects on ring conformation .

- Electrochemical analysis : Perform cyclic voltammetry to correlate substituent effects with redox potentials .

Methodological Tables

Table 1 : Key Spectral Markers for 5-Cyclohexyloxazolidin-2-one

Table 2 : Experimental Design for Stability Studies

| Variable | Test Range | Analytical Method |

|---|---|---|

| pH | 2.0, 7.4, 10.0 | HPLC with UV detection |

| Temperature | 25°C, 37°C, 50°C | Kinetic modeling |

| Exposure time | 0–72 hours | Degradation profiling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.